Nickel chlorate

thermal stability decomposition metal oxide precursor

Nickel chlorate [Ni(ClO₃)₂, commonly the hexahydrate] is an inorganic salt of nickel(II) and chloric acid. It forms dark red, hygroscopic crystals that are highly water‑soluble and function as a strong oxidizer.

Molecular Formula Cl2NiO6
Molecular Weight 225.59 g/mol
CAS No. 67952-43-6
Cat. No. B1220523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel chlorate
CAS67952-43-6
SynonymsHAN(II)
hexaaquanickel(II) chlorate
Molecular FormulaCl2NiO6
Molecular Weight225.59 g/mol
Structural Identifiers
SMILES[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ni+2]
InChIInChI=1S/2ClHO3.Ni/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2
InChIKeyRZLUIDROFNIMHF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Chlorate (CAS 67952-43-6): Core Physicochemical and Safety Profile for Informed Procurement


Nickel chlorate [Ni(ClO₃)₂, commonly the hexahydrate] is an inorganic salt of nickel(II) and chloric acid. It forms dark red, hygroscopic crystals that are highly water‑soluble and function as a strong oxidizer . The hexahydrate melts with decomposition at 80 °C, releasing oxygen and forming nickel chloride [1]. Its combination of a transition‑metal centre and an oxidizing anion distinguishes it from non‑oxidizing nickel salts such as the chloride or sulfate and underpins its niche use in catalyst synthesis, radiation chemistry, and electrochemical chlorate‑reduction studies [2][3].

Why Nickel Chlorate Cannot Be Replaced by Generic “Nickel‑Salt” Alternatives


Nickel compounds are often treated as interchangeable sources of Ni²⁺; however, the anion dictates thermal stability, solubility, oxidizing power, and the resulting metal‑support interaction when used as a catalyst precursor. Nickel chlorate is a strong oxidizer that decomposes exothermically at just 80 °C, whereas nickel perchlorate resists decomposition until ~140 °C [1]. In catalyst preparation, the chlorate precursor generates a distinct metal‑support interaction that yields an intermediate carbonylation activity—different from the high activity of the acetate and the low activity of the acetylacetonate [2]. Simply substituting nickel chloride or nickel sulfate sacrifices the internal oxidizing function, the lower decomposition threshold, and the unique catalytic profile that define nickel chlorate’s utility.

Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence for Nickel Chlorate


Thermal Decomposition Temperature vs Nickel Perchlorate Hexahydrate

Nickel chlorate hexahydrate [Ni(ClO₃)₂·6H₂O] undergoes simultaneous melting and decomposition at 80 °C, whereas nickel perchlorate hexahydrate [Ni(ClO₄)₂·6H₂O] remains stable until 140 °C (with incipient decomposition observable from 103 °C) [1]. The 60 °C lower decomposition threshold provides a wider low‑temperature processing window and avoids perchlorate‑related explosion hazards.

thermal stability decomposition metal oxide precursor

Aqueous Solubility vs Nickel Chloride Hexahydrate at 20 °C

At 20 °C the solubility of nickel chlorate hexahydrate is 133 g per 100 g water, approximately half that of nickel chloride hexahydrate (254 g per 100 mL water) [1]. The lower solubility, combined with the chlorate’s oxidizing character, influences saturation limits and crystallisation behaviour in mixed‑electrolyte baths.

solubility formulation electrolyte

Catalytic Performance of Ni/C Catalysts Derived from Nickel Chlorate vs Acetate and Acetylacetonate

Ni/C catalysts prepared from four nickel salts were tested for vapour‑phase carbonylation of ethanol. The acetate‑derived catalyst gave 96.1 % ethanol conversion and 95.7 % propionic acid selectivity, while the acetylacetonate‑derived catalyst yielded only 68.9 % conversion and 27.1 % selectivity [1]. The chlorate‑based catalyst exhibited intermediate activity and selectivity (individual numeric values not reported in the abstract), placing it in a distinct performance bracket between the two extremes.

heterogeneous catalysis carbonylation catalyst precursor

Radiation‑Induced Decomposition Yields vs Copper Chlorate Hexahydrate

Gamma‑radiolysis of nickel and copper chlorate hexahydrates produces distinct yields of Cl⁻, ClO⁻, and ClO₂⁻, attributed to differences in the metal‑ion excitation energy [1]. The study demonstrates metal‑dependent decomposition pathways, indicating that nickel chlorate cannot be replaced by the copper analogue without altering the radiolytic product distribution.

radiation chemistry radiolysis nuclear materials

High‑Value Application Scenarios Where Nickel Chlorate Provides Definitive Procurement Advantages


Low‑Temperature Thermal Decomposition for In‑Situ NiO or NiCl₂ Generation

The 80 °C decomposition threshold of Ni(ClO₃)₂·6H₂O allows thermal generation of NiCl₂ or NiO at temperatures that are 60 °C lower than those required for the perchlorate analogue. This is advantageous for coating processes on thermally sensitive substrates and for energy‑efficient production of nickel‑based catalyst supports.

Precursor for Ni/C Catalysts with Targeted Intermediate Carbonylation Activity

When the goal is an ethanol‑to‑propionic‑acid catalyst with activity between the high‑performing acetate and the low‑performing acetylacetonate, nickel chlorate provides a distinct and reproducible precursor option [1]. This middle‑ground performance is useful for mechanistic studies or for processes where over‑conversion leads to by‑product formation.

Radiation‑Chemistry Studies Requiring Nickel‑Specific Chlorate Radiolysis

In experiments where the radiolytic product distribution depends on the metal centre, nickel chlorate yields a different spectrum of Cl⁻, ClO⁻, and ClO₂⁻ than copper chlorate [2]. Researchers investigating metal‑ion effects on chlorate decomposition must therefore procure the nickel salt.

Electrochemical Chlorate‑Reduction Cells Using Nickel Electrodes

The finding that molten chlorates reduce much more readily on nickel than on platinum [3], combined with the oxidizing power of the chlorate anion, positions nickel chlorate as a candidate electrolyte or additive in electrochemical cells designed for chlorate reduction or for studying Cl–O bond‑breaking catalysis.

Technical Documentation Hub

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